Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in scientific research to study HIV-1 replication and the development of resistance to antiretroviral therapy. [] It is classified as an antiretroviral drug and plays a crucial role in understanding the mechanisms of HIV-1 integration and developing strategies to combat viral resistance. [, , , , , , ]
Dolutegravir was developed by GlaxoSmithKline and is marketed under various brand names, including Tivicay. It is classified as an active pharmaceutical ingredient and is included in several fixed-dose combinations for enhanced treatment efficacy and patient adherence. The drug is recognized for its high barrier to resistance, meaning it remains effective even when patients develop resistance to other antiretroviral medications.
The synthesis of Dolutegravir has evolved significantly over time, with multiple methods being reported. A notable approach involves a seven-step continuous flow synthesis that enhances efficiency and reduces production time. This method utilizes commercially available materials and includes key transformations such as:
The molecular formula for Dolutegravir is C20H19F2N3O5S. Its structure features a tricyclic core with various functional groups that contribute to its pharmacological activity. The important structural components include:
The three-dimensional conformation plays a vital role in its interaction with the target enzyme, ensuring effective inhibition of HIV replication .
The chemical reactions involved in the synthesis of Dolutegravir include:
Each reaction step is carefully optimized to maximize yield and minimize byproducts, ensuring an efficient synthetic route.
Dolutegravir exerts its antiviral effects by inhibiting the integrase enzyme, which is essential for HIV's replication cycle. The mechanism involves:
This mechanism contributes to its classification as a second-generation integrase inhibitor, providing a robust defense against viral resistance compared to earlier drugs in this category .
Dolutegravir exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence how Dolutegravir is administered in clinical settings .
Dolutegravir is primarily used in the treatment of HIV infection as part of combination antiretroviral therapy. Its applications extend beyond standard treatment protocols:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2